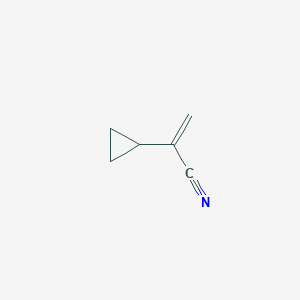

2-Cyclopropylprop-2-enenitrile

Description

This structure confers unique reactivity due to the strained cyclopropane ring and the electron-withdrawing nitrile group, making it relevant in organic synthesis, particularly in cycloaddition reactions or as a precursor for agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

2-cyclopropylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-5(4-7)6-2-3-6/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXIRDNUWLAVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired nitrile compound.

Another method involves the dehydration of 2-cyclopropylprop-2-enamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as dehydrating agents. This reaction typically requires reflux conditions and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis approach. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylprop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.

Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles such as ammonia (NH₃) or primary amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Substituted nitriles or amides.

Scientific Research Applications

2-Cyclopropylprop-2-enenitrile finds applications in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. Its unique structural features, such as the cyclopropyl group, contribute to its reactivity and selectivity in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-2-cyclopropylpropanenitrile (CAS 37024-73-0)

- Structural Differences: The amino group (-NH₂) replaces the alkene group in 2-Cyclopropylprop-2-enenitrile.

- Applications: Likely serves as an intermediate in medicinal chemistry due to the amino-cyclopropane motif, contrasting with the alkene-based reactivity of this compound.

Acetone Cyanohydrin (CAS 75-86-5)

- Structural Differences: A cyanohydrin (2-hydroxy-2-methylpropanenitrile) with a hydroxyl group adjacent to the nitrile, unlike the cyclopropane-alkene system in this compound.

- Hazards : Extremely hazardous; releases hydrogen cyanide (HCN) upon decomposition, warranting acute exposure guidelines .

- Reactivity : Prone to decomposition under heat or basic conditions, whereas this compound’s reactivity is likely dominated by alkene strain and nitrile electrophilicity.

2-Chloropropene (CAS 557-98-2)

- Structural Differences : A chlorinated alkene without the nitrile or cyclopropane groups.

- Hazards : Volatile and flammable, with risks of respiratory irritation .

- Applications: Primarily used as a monomer or alkylating agent, contrasting with nitrile-based compounds’ roles in cross-coupling or cyclization reactions.

Comparative Data Table

Research Findings and Limitations

- Reactivity Trends: Nitriles with cyclopropane (e.g., 2-Amino-2-cyclopropylpropanenitrile) show stability under ambient conditions, whereas cyanohydrins (e.g., Acetone Cyanohydrin) are highly labile .

- Hazard Profile : The absence of acute hazard data for this compound contrasts sharply with the well-documented risks of structurally simpler nitriles and chlorinated alkenes .

- Synthesis Potential: The cyclopropane ring in this compound may enable strain-driven reactions, similar to cyclopropane-containing pharmaceuticals, but empirical studies are lacking.

Biological Activity

2-Cyclopropylprop-2-enenitrile (CAS Number: 38208-21-8) is a nitrile compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a cyclopropyl group and a vinyl nitrile moiety, positions it as a potential candidate for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. These properties suggest its potential use in developing new antibiotics. The mechanism behind this activity may involve the compound's ability to disrupt cellular processes in microorganisms, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, making it a candidate for further research into cancer therapeutics. Its structural features may enhance its selectivity towards cancer cells compared to normal cells, although detailed mechanisms are still under investigation .

Enzyme Inhibition

In addition to its direct antimicrobial and anticancer effects, this compound may function as an enzyme inhibitor , affecting various biochemical pathways. This aspect of its biological activity is crucial for understanding how it can be utilized in drug design and development .

The exact mechanism of action of this compound is not fully characterized; however, it is believed to interact with specific molecular targets, including enzymes and receptors. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, which contributes to its reactivity in biological systems.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Nucleophilic Substitution : Reaction of cyclopropylmethyl bromide with sodium cyanide in dimethyl sulfoxide (DMSO).

- Dehydration : Conversion of 2-cyclopropylprop-2-enamide using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Forms carboxylic acids or ketones.

- Reduction : Produces amines or alcohols.

- Substitution : The nitrile group can participate in nucleophilic substitution reactions.

Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against several cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting potential for further development as an anticancer agent.

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial efficacy of this compound against common pathogens. The findings demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its versatility as a potential antibiotic .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Cell cycle disruption |

| 3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine | Anticancer | Targeting proliferation pathways |

| 3-(4-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | Antimicrobial | Disruption of bacterial cell wall |

This table illustrates how this compound compares with other compounds regarding biological activity and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.